1-Pentan-3-ylpiperidine-4-carbaldehyde
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Overview
Description
Piperidine is a common organic compound that forms a six-membered ring with one nitrogen atom and five carbon atoms . It’s often used as a building block in the synthesis of various pharmaceuticals . The pentan-3-yl group is a five-carbon alkyl group. When these two groups are combined to form 1-Pentan-3-ylpiperidine-4-carbaldehyde, it’s likely that the compound would inherit some of the properties of its components.
Chemical Reactions Analysis
Again, while specific reactions involving 1-Pentan-3-ylpiperidine-4-carbaldehyde aren’t available, piperidine derivatives are known to participate in a variety of chemical reactions . They can act as bases, nucleophiles, or even reactants in multi-component reactions.Scientific Research Applications
Organic Synthesis and Catalysis
Derivatives Synthesis : The synthesis of new 1,5-diaryl-3-(pyridin-4′-yl)pentane-1,5-diones via the tandem reaction of pyridin-4-carbaldehyde with methyl (aryl) ketones showcases the chemical versatility of aldehyde derivatives in constructing complex molecular frameworks (Vasilyeva & Vorobyeva, 2021).
Nickel and Copper Complexes : The study on nickel(II) and copper(II) complexes of tetradentate unsymmetrical Schiff base ligands provides evidence of positional isomerism, illustrating the role of such compounds in coordination chemistry and the formation of metal complexes (Chattopadhyay et al., 2006).
Tishchenko Reactions : The application of diisobutylaluminum hydride in promoting Tishchenko reactions of aldehydes to produce corresponding products efficiently highlights the utility of 1-Pentan-3-ylpiperidine-4-carbaldehyde in synthetic organic chemistry (Hon et al., 2004).
Biological Activity and Applications
Antimicrobial Activity : The synthesis of Schiff bases from chitosan and their derivatives demonstrates antimicrobial activity against a variety of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Hamed et al., 2020).
Insecticidal Activities : N-heterocycles derived from aldehyde derivatives exhibited significant insecticidal activities against Culex pipiens larvae, showcasing the potential of these compounds in pest control and management programs (Ramadan et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-pentan-3-ylpiperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDINSAPXPWWGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentan-3-ylpiperidine-4-carbaldehyde | |
CAS RN |
1537565-45-9 |
Source
|
Record name | 1-(pentan-3-yl)piperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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